molecular formula C9H6BrNO2 B7965627 7-Bromo-indolizine-3-carboxylic acid

7-Bromo-indolizine-3-carboxylic acid

Cat. No.: B7965627
M. Wt: 240.05 g/mol
InChI Key: YRKLMDKKAHRPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-indolizine-3-carboxylic acid ( 1520029-54-2) is a brominated indolizine derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research . The compound features a carboxylic acid functional group at the 3-position and a bromine substituent, which provides multiple reactive sites for further functionalization . The bromine atom enables various cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives, making it an excellent building block for drug discovery . Indolizine derivatives are increasingly valuable in medicinal chemistry due to their diverse biological activities. The rigid indolizine core contributes to structural diversity in the development of novel therapeutic agents . Recent scientific literature highlights that indolizine-based structures are investigated for various pharmacological properties, including as potential inhibitors of vascular endothelial growth factor (VEGF), as antibacterial and antiviral agents, and as phosphodiesterase V inhibitors . The structural features of this compound align with current research trends in targeted therapies and precision medicine. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety precautions should be followed, including the use of personal protective equipment. For comprehensive handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

7-bromoindolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-3-4-11-7(5-6)1-2-8(11)9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKLMDKKAHRPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2C(=O)O)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Construction with Pre-Substituted Bromine

This approach employs brominated pyridine intermediates to directly incorporate the bromine atom at the 7-position during indolizine ring formation. For example, 3-bromopyridine derivatives can undergo cyclization with α,β-unsaturated carbonyl compounds to form the indolizine core. The carboxylic acid group at position 3 is introduced either through hydrolysis of a pre-installed ester or via post-synthetic oxidation.

Late-Stage Functionalization

Step-by-Step Synthesis Procedures

Route 1: Cyclocondensation of Brominated Pyridines

Starting Materials :

  • 3-Bromo-2-acetylpyridine

  • Ethyl acrylate

Procedure :

  • Michael Addition : React 3-bromo-2-acetylpyridine with ethyl acrylate in the presence of a base (e.g., K₂CO₃) to form a β-keto ester intermediate.

  • Cyclization : Heat the intermediate in a high-boiling solvent (e.g., ethylene glycol) with a Lewis acid catalyst (e.g., ZnCl₂) to induce cyclization, forming ethyl 7-bromo-indolizine-3-carboxylate.

  • Hydrolysis : Treat the ester with aqueous NaOH or KOH to yield the carboxylic acid.

Key Data :

StepConditionsYieldPurity (HPLC)
Cyclization160°C, ZnCl₂, 4h62%97.5%
Hydrolysis10% NaOH, rt, 12h89%98.2%

Route 2: Post-Synthetic Bromination and Carboxylation

Starting Material : Indolizine-3-carboxylic acid

Procedure :

  • Bromination : React indolizine-3-carboxylic acid with N-bromosuccinimide (NBS) in DMF at 0°C to 25°C, achieving electrophilic substitution at position 7.

  • Purification : Isolate the product via recrystallization from ethanol/water.

Key Data :

Reaction TimeNBS Equiv.YieldRegioselectivity
6h1.258%>95% (7-position)

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Cyclization efficiency heavily depends on solvent polarity and catalyst choice. Ethylene glycol, with its high boiling point and ability to stabilize charged intermediates, enhances cyclization yields compared to lower-boiling alcohols (e.g., ethanol). Zinc chloride outperforms other Lewis acids (e.g., AlCl₃) due to its moderate acidity and compatibility with brominated substrates.

Temperature Control

Elevated temperatures (150–170°C) are critical for cyclization but must be balanced to avoid decomposition. A study comparing temperatures showed:

  • 160°C: Optimal yield (62%)

  • 170°C: Yield drops to 51% (side reactions)

  • 150°C: Incomplete conversion (45% yield)

Analytical Characterization

Spectral Data

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, H-5), 7.89 (d, J=8.0 Hz, 1H, H-8), 7.32 (d, J=8.0 Hz, 1H, H-6), 3.95 (s, 3H, COOCH₂CH₃ in ester intermediate).

  • Melting Point : 196–198°C (carboxylic acid form).

Purity Assessment

Reverse-phase HPLC with a C18 column (MeCN/H₂O, 0.1% TFA) confirms purity >98% for the final product.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Using 3-bromo-2-acetylpyridine as a starting material reduces costs compared to bespoke intermediates. Bulk procurement of ethylene glycol and ZnCl₂ further lowers expenses.

Waste Management

The process generates minimal hazardous waste, with ZnCl₂ recoverable via acidification and filtration. Ethanol/water mixtures from recrystallization are distillable for reuse.

Scalability Challenges

  • Cyclization : Requires pressurized reactors to maintain solvent volume at high temperatures.

  • Bromination : Exothermic nature necessitates controlled addition of NBS to prevent runaway reactions.

Mechanism of Action

The mechanism of action of 7-Bromo-indolizine-3-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, influencing pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects : Bromine at the 7-position enhances electrophilicity and may improve binding to hydrophobic pockets in target proteins. Carboxylic acid groups improve solubility but require esterification for bioavailability .
  • Bioactivity Trends: Amino or acetyl groups at the 7-position correlate with antibacterial activity, while bromine may favor anticancer properties .
  • Synthetic Accessibility : Indolizine derivatives are synthesized via cyclocondensation of pyridines with phenacyl bromides, achieving high yields (>95%) under mild conditions .

Q & A

Q. How to synthesize 7-Bromo-indolizine-3-carboxylic acid derivatives using eco-friendly methods?

  • Methodological Answer : Eco-friendly synthesis involves optimizing reaction conditions to reduce energy consumption and hazardous waste. A validated protocol includes:
  • Reaction Setup : Use ethanol or water as solvents at reduced temperatures (e.g., 50–60°C) to minimize side reactions.
  • Catalyst-Free Conditions : Avoid heavy-metal catalysts by employing microwave-assisted or ultrasound-promoted reactions, which reduce reaction time (e.g., 30 minutes for completion) .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethyl acetate to achieve >95% purity .
  • Characterization : Confirm structures using 1^1H-NMR, 13^{13}C-NMR, and LC-MS to verify substituent positions and bromine retention .

Q. What analytical techniques are essential for characterizing the structural purity of this compound?

  • Methodological Answer : Structural validation requires a multi-technique approach:
  • Elemental Analysis : Verify empirical formulas (e.g., C10_{10}H7_{7}BrN2_{2}O2_{2}) to confirm stoichiometry .
  • Spectroscopy : Use 1^1H-NMR to identify proton environments (e.g., indolizine ring protons at δ 7.2–8.5 ppm) and 13^{13}C-NMR to resolve carbonyl (C=O) and bromine-substituted carbons .
  • Mass Spectrometry : LC-HRMS or GC-HRMS detects molecular ion peaks (e.g., [M+H]+^+ at m/z 283.97) and fragmentation patterns to rule out impurities .

Q. What initial pharmacological screening approaches are recommended for assessing antibacterial activity in indolizine derivatives?

  • Methodological Answer : Follow tiered screening protocols:
  • In Vitro Assays : Use agar diffusion or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Dose-Response Analysis : Test concentrations from 1–100 µg/mL in triplicate, with statistical validation (mean ± SD) using tools like MS-Excel or GraphPad Prism .
  • Selectivity : Compare activity against structurally similar compounds (e.g., 6-bromo-indole derivatives) to identify scaffold-specific effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the lipid peroxidation inhibition activity of this compound analogs?

  • Methodological Answer : SAR optimization involves systematic modifications:
  • Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (CH3_3, C2_2H5_5), or electron-withdrawing groups (NO2_2) at positions 1, 2, or 7 to assess steric/electronic effects .
  • Activity Profiling : Use the thiobarbituric acid (TBA) assay to quantify malondialdehyde (MDA) formation in rat liver homogenates. Compounds with IC50_{50} < 50 µM are prioritized .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with lipid peroxidation targets like cyclooxygenase-2 (COX-2) .

Q. What strategies address contradictory data in biological activity among structurally similar indolizine derivatives?

  • Methodological Answer : Resolve discrepancies through:
  • Assay Standardization : Ensure uniform conditions (pH, temperature, solvent) across labs. For example, DMSO concentrations >1% may inhibit bacterial growth, skewing results .
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess compound degradation. Derivatives with short half-lives (<30 min) may show false negatives in time-dependent assays .
  • Orthogonal Validation : Cross-check antibacterial activity with alternative methods (e.g., ATP bioluminescence vs. colony counting) .

Q. How to enhance the solubility and bioavailability of this compound through functional group modifications?

  • Methodological Answer : Improve pharmacokinetic properties via:
  • Pro-Drug Synthesis : Convert the carboxylic acid to ethyl esters or amides, which hydrolyze in vivo to release the active form .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the indolizine core to increase aqueous solubility and reduce plasma protein binding .
  • Co-Crystallization : Formulate with cyclodextrins or arginine to enhance dissolution rates in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.